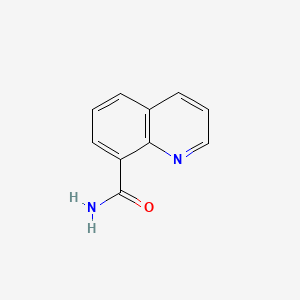

Quinoline-8-carboxamide

Vue d'ensemble

Description

Le 8-carboxamide de quinoléine est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine elle-même est composée d'un cycle benzénique fusionné à un cycle pyridine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 8-carboxamide de quinoléine peut être réalisée par différentes méthodes. Une approche courante implique la réaction de la quinoléine avec des dérivés d'acides carboxyliques dans des conditions spécifiques. Par exemple, les protocoles de synthèse de Gould-Jacob et de Friedländer sont des méthodes bien connues pour la construction de l'échafaudage de la quinoléine . Les réactions catalysées par les métaux de transition, les réactions médiées par des liquides ioniques sans métal et les protocoles de réaction verts sont également utilisés pour synthétiser des dérivés de la quinoléine .

Méthodes de production industrielle

La production industrielle du 8-carboxamide de quinoléine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 8-carboxamide de quinoléine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.

Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du 8-carboxamide de quinoléine peut produire de l'acide quinoléine-8-carboxylique, tandis que la réduction peut produire des dérivés de 8-carboxamide de quinoléine avec différents groupes fonctionnels .

Applications de la recherche scientifique

Le 8-carboxamide de quinoléine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Il a montré un potentiel en tant qu'agent antiprolifératif, inhibant la croissance des cellules cancéreuses.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.

Mécanisme d'action

Le mécanisme d'action du 8-carboxamide de quinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber les protéines kinases, qui sont des régulateurs clés de la survie et de la prolifération cellulaires . Cette inhibition peut entraîner la régulation négative des protéines anti-apoptotiques et la régulation positive des protéines pro-apoptotiques, induisant finalement la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that quinoline-8-carboxamide and its analogs can modulate key metabolic pathways in cancer cells. For instance, a study identified a quinoline-8-sulfonamide derivative that selectively inhibited the muscle isoform 2 of pyruvate kinase (PKM2), leading to reduced intracellular pyruvate levels in A549 lung cancer cells. This compound demonstrated high selectivity for cancer cells over normal cells, indicating potential for targeted cancer therapy .

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP-1), an important target in cancer drug design, by maintaining the required pharmacophore conformation through intramolecular hydrogen bonding .

Enzyme Inhibition

This compound has been identified as a novel inhibitor of CD38, an NAD+-glycohydrolase enzyme implicated in various diseases including cancer and metabolic disorders. Compounds derived from this compound have been shown to elevate NAD+ tissue levels in experimental models, suggesting their potential as therapeutic agents in metabolic diseases .

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| This compound | CD38 | Elevates NAD+ levels | |

| Quinoline-8-sulfonamide | PKM2 | Reduces intracellular pyruvate |

Material Science

In addition to biological applications, this compound derivatives are being explored for their utility in material science. Their unique chemical structure allows them to act as building blocks in the synthesis of complex materials and catalysts. The incorporation of quinoline motifs into polymers has shown promise in enhancing the properties of materials used in various industrial applications .

Case Studies

4.1 Study on PKM2 Modulators

A notable study synthesized a series of 8-quinolinesulfonamide derivatives that were evaluated for their ability to modulate PKM2 activity. In vitro tests revealed significant cytotoxic effects on multiple cancer cell lines, including triple-negative breast cancer and glioblastoma multiforme. The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions on the quinoline ring for enhancing anticancer activity .

4.2 Synthesis and Evaluation of PARP Inhibitors

Another study focused on designing quinoline-8-carboxamides as PARP inhibitors. The synthesized compounds were characterized by their ability to form stable intramolecular hydrogen bonds, which was critical for their inhibitory activity against PARP-1. This work underscores the potential of quinoline derivatives in developing new cancer therapies targeting DNA repair mechanisms .

Mécanisme D'action

The mechanism of action of quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases, which are key regulators of cell survival and proliferation . This inhibition can lead to the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, ultimately inducing cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Le 8-carboxamide de quinoléine peut être comparé à d'autres composés similaires, tels que :

2-carboxamide de quinoléine : Un autre dérivé de la quinoléine avec une activité antituberculeuse potentielle.

4-carboxamide de quinoléine : Connu pour ses propriétés anti-inflammatoires.

6-carboxamide de quinoléine : Étudié pour son potentiel en tant qu'agent antiviral.

Le 8-carboxamide de quinoléine est unique en raison de ses interactions spécifiques avec les protéines kinases et de son potentiel en tant qu'agent antiprolifératif .

Activité Biologique

Quinoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Quinoline derivatives, including this compound, are known for their wide range of pharmacological properties. They have been investigated for their roles as anticancer agents, enzyme inhibitors, and antimicrobial compounds. The structural features of quinoline derivatives significantly influence their biological activities.

- Inhibition of Enzymes :

- This compound has been identified as a potent inhibitor of CD38, an NAD+-glycohydrolase enzyme involved in NAD+ metabolism. Inhibitors such as 1ah and 1ai have shown the ability to elevate NAD tissue levels in mouse models, indicating potential applications in metabolic disorders and age-related diseases .

- Modulation of Cancer Metabolism :

- Recent studies have demonstrated that this compound derivatives can modulate the activity of muscle isoform 2 of pyruvate kinase (PKM2), a key regulator in cancer cell metabolism. Compound 9a was found to reduce intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution . This selective cytotoxicity towards cancer cells over normal cells highlights its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Research has shown that modifications at various positions on the quinoline ring can enhance or diminish its inhibitory effects against specific targets.

Key Findings:

- Substituents at the 4-, 6-, and 8-positions of the quinoline ring were systematically explored to identify more potent CD38 inhibitors. This led to the discovery of compounds that exhibited up to 100-fold increased potency compared to initial hits .

- The introduction of electron-withdrawing groups on the anilide ring significantly improved antiviral activity against H5N1 virus strains while maintaining low cytotoxicity .

Biological Activity Data

The following table summarizes some key findings related to the biological activities of various this compound derivatives:

Case Studies

-

Anticancer Activity :

- A study evaluated a series of quinoline derivatives against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). Compound 9a showed significant antiproliferative effects, indicating its potential as a lead compound for further development in cancer therapy .

- CD38 Inhibition :

Propriétés

IUPAC Name |

quinoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204243 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55706-61-1 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.